molecular formula C10H9N3O2S2 B4884490 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide

2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide

Cat. No. B4884490
M. Wt: 267.3 g/mol
InChI Key: FLICSFLKDCECGU-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a thioamide derivative of 2-cyanoacrylate, which has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately results in apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide has also been shown to exhibit anti-inflammatory and anti-oxidant activities. This compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide in lab experiments include its potent anti-cancer activity, as well as its anti-inflammatory and anti-oxidant properties. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide. One area of research could focus on the development of more potent derivatives of this compound for use in cancer treatment. Another area of research could explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide involves the reaction of 5-ethyl-4-nitro-2-thiophenecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thioacetamide to yield the final compound.

Scientific Research Applications

2-cyano-3-(5-ethyl-4-nitro-2-thienyl)-2-propenethioamide has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c1-2-9-8(13(14)15)4-7(17-9)3-6(5-11)10(12)16/h3-4H,2H2,1H3,(H2,12,16)/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLICSFLKDCECGU-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(aminothioxomethyl)-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enenitrile

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